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Introduction

Rivenprost (ONO-4819) is a selective agonist of the prostaglandin E2 receptor subtype 4
(EP4). The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates
adenylyl cyclase, leading to an increase in intracellular cyclic AMP (CAMP) levels. This
signaling cascade is involved in a variety of physiological and pathophysiological processes,
including inflammation, bone metabolism, and tissue repair. Preclinical and clinical studies
have explored the therapeutic potential of Rivenprost in various conditions, and its efficacy
may be enhanced when used in combination with other therapeutic agents.

These application notes provide an overview of the use of Rivenprost in combination with
other drugs in preclinical and clinical research, including detailed experimental protocols and
summaries of quantitative data. The information is intended to guide researchers in designing
and conducting their own studies.

I. Rivenprost in Combination with Risedronate for
Osteoporosis

The combination of Rivenprost, an anabolic agent that promotes bone formation, with an anti-
resorptive agent like the bisphosphonate risedronate, presents a promising therapeutic strategy
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for osteoporosis. This approach aims to simultaneously stimulate new bone growth and inhibit
bone breakdown, potentially leading to greater improvements in bone mineral density (BMD)
and bone strength than either agent alone.

Data Presentation

Table 1: Effects of Rivenprost and Risedronate Combination on Bone Parameters in
Ovariectomized (OVX) Rats[1]

Trabecular
Bone Mineral Bone Trabecular Trabecular
Treatment ) .
G Density (BMD)  Volume/Total Number (Tb.N) Thickness
rou
- (mglcm?3) Volume (1/mm) (Tb.Th) (pm)
(BVITV) (%)
Sham 285+ 10 25.2+15 48+0.3 52+2
OVX Vehicle 2308 151+1.2 35+£04 43+£3
Rivenprost (3
265+9 205+14 4.2+0.3 49+ 2
Ha/kg)
Risedronate (2.5
2507 18.2+1.3 4.0£0.2 45+ 2
Ha/kg)
Rivenprost +
305+11 28.1+1.8 51+04 55+3

Risedronate

Data are presented as mean + standard deviation.

Experimental Protocols

In Vivo Model of Postmenopausal Osteoporosis in Rats[1]

This protocol describes the induction of osteoporosis in female rats via ovariectomy and
subsequent treatment with Rivenprost and risedronate.

Materials:

o Female Sprague-Dawley rats (32 weeks old)
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* Rivenprost (ONO-4819)

» Risedronate sodium

e Vehicle (e.g., 0.5% carboxymethylcellulose)
e Anesthetic (e.g., isoflurane)

e Surgical instruments

e Micro-CT system

e Bone histomorphometry equipment
Procedure:

e Animal Model: Perform bilateral ovariectomy (OVX) on 32-week-old female Sprague-Dawley
rats to induce estrogen deficiency, a model for postmenopausal osteoporosis. A sham
operation (laparotomy without ovary removal) should be performed on the control group.
Allow a post-surgery recovery period of one week.

e Treatment Groups:

Sham + Vehicle

o

OVX + Vehicle

[e]

o

OVX + Rivenprost (e.g., 3 pg/kg, subcutaneous injection, once daily)

[¢]

OVX + Risedronate (e.g., 2.5 ug/kg, oral gavage, once daily)

[¢]

OVX + Rivenprost + Risedronate
o Drug Administration: Administer the respective treatments for a period of 11 weeks.
« In-Life Monitoring: Monitor animal health and body weight regularly.

o Endpoint Analysis:
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o Micro-CT Analysis: At the end of the treatment period, euthanize the animals and dissect
the tibiae. Perform micro-computed tomography (micro-CT) analysis on the proximal tibia
to evaluate trabecular bone microarchitecture (BV/TV, Th.N, Th.Th).

o Bone Mineral Density (BMD) Measurement: Determine the BMD of the proximal tibia using
peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry
(DXA).

o Bone Histomorphometry: Process the tibiae for undecalcified bone histology. Embed in
resin, section, and stain (e.g., von Kossa/toluidine blue) to visualize bone and cellular
components. Perform histomorphometric analysis to quantify parameters of bone
formation (e.g., mineralizing surface, bone formation rate) and resorption (e.g., osteoclast
surface).

Signaling Pathway

Click to download full resolution via product page

Caption: Rivenprost and Risedronate signaling pathways in bone cells.

Il. Rivenprost in Combination with 5-
Aminosalicylates for Ulcerative Colitis

Rivenprost has been investigated for the treatment of ulcerative colitis (UC), an inflammatory
bowel disease. The rationale for its use stems from the protective effects of EP4 signaling in
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the colonic epithelium and its immunomodulatory properties. A clinical trial has explored the
use of Rivenprost in combination with standard-of-care 5-aminosalicylates (5-ASA), such as
mesalamine or sulfasalazine.

Data Presentation

Table 2: Clinical and Histological Outcomes in a Phase Il Trial of Rivenprost in Ulcerative
Colitis[2]

Rivenprost (ONO-4819CD)
Outcome Placebo + 5-ASA (n=3)
+ 5-ASA (n=4)

Change in DAI Score

Patient 1 -4 +1
Patient 2 -3 0
Patient 3 -2 1
Patient 4 +1

Clinical Remission (DAl score

1/4 (25%) 0/3 (0%)
<?2)

Histological Improvement 4/4 (100%) 0/3 (0%)

DAI: Disease Activity Index

Experimental Protocols

Phase Il Clinical Trial Protocol for Mild to Moderate Ulcerative Colitis[2]

This protocol provides a summary of the design for a clinical trial investigating Rivenprost in
combination with 5-ASA.

Study Design:

e Randomized, double-blind, placebo-controlled, multicenter trial.
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» Participants: Patients with mild to moderate active ulcerative colitis refractory to 5-ASA
therapy.

¢ Intervention:

o Treatment Group: Intravenous infusion of Rivenprost (ONO-4819CD) at a dose of 36
ng/kg, twice daily for 14 days, in combination with their ongoing mesalamine or
sulfasalazine therapy.

o Control Group: Intravenous infusion of placebo (saline) twice daily for 14 days, in
combination with their ongoing mesalamine or sulfasalazine therapy.

e Primary Endpoint: Clinical remission, defined as a decrease in the total Disease Activity
Index (DAI) score of more than 3 points at 2 weeks after treatment.

e Secondary Endpoints:
o Changes in histological score.
o Changes in peripheral cytokine phenotype of CD4+ T cells.
e Assessments:
o Disease Activity Index (DAI) scoring at baseline and at 2 weeks.
o Colonoscopy with biopsies for histological assessment at baseline and at 2 weeks.

o Flow cytometry of peripheral blood mononuclear cells to analyze intracellular cytokine
production (e.g., IL-10, IFN-y, IL-4) in CD4+ T cells.

Signaling Pathway
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Caption: Rivenprost and 5-ASA signaling in ulcerative colitis.

lll. EP4 Antagonists in Combination with Immune
Checkpoint Inhibitors for Cancer Therapy

While Rivenprost is an EP4 agonist, research into the role of the EP4 receptor in cancer has
largely focused on the use of EP4 antagonists. In the tumor microenvironment, prostaglandin
E2 (PGE2) produced by cancer cells can bind to EP4 receptors on immune cells, leading to
immunosuppression. Blocking this interaction with an EP4 antagonist can enhance anti-tumor
immunity, and this effect is being explored in combination with immune checkpoint inhibitors
(ICls) like anti-PD-1 antibodies. The following protocols are based on studies using EP4
antagonists but provide a framework for investigating the immunomodulatory effects of
targeting the EP4 pathway in combination with immunotherapy.

Data Presentation
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Table 3: Anti-Tumor Efficacy of an EP4 Antagonist (MF-766) in Combination with Anti-PD-1 in a
Syngeneic Mouse Tumor Model (CT26 Colon Carcinoma)[3]

Tumor Growth Inhibition

Treatment Group (%) Complete Responders (%)
(V]

Vehicle 0 0

Anti-PD-1 45 10

EP4 Antagonist (MF-766) 30 0

EP4 Antagonist + Anti-PD-1 85 40

Experimental Protocols

In Vivo Murine Syngeneic Tumor Model[3]

This protocol outlines a general procedure for evaluating the efficacy of an EP4 pathway
modulator in combination with an immune checkpoint inhibitor in a mouse cancer model.

Materials:

BALB/c mice

e CT26 colon carcinoma cells

o EP4 antagonist (e.g., MF-766)

e Anti-mouse PD-1 antibody

» Vehicle for oral gavage (e.g., 0.5% methylcellulose)

o Phosphate-buffered saline (PBS)

e Cell culture reagents

 Calipers for tumor measurement

e Flow cytometry reagents
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Procedure:

Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluency
for injection.

Tumor Implantation: Subcutaneously inject approximately 1 x 10”6 CT26 cells into the flank
of BALB/c mice.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
every 2-3 days.

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mms3), randomize mice
into treatment groups:

o Vehicle (oral gavage) + Isotype control antibody (intraperitoneal injection)

o Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days)

o EP4 antagonist (e.g., 50 mg/kg, oral gavage, twice daily) + Isotype control antibody

o EP4 antagonist + Anti-PD-1 antibody

Treatment Administration: Administer treatments for a specified duration (e.g., 2-3 weeks).
Efficacy Assessment:

o Continue to monitor tumor volume throughout the study.

o Monitor animal survival.

Immunophenotyping (Optional): At the end of the study, or at specified time points, tumors
and spleens can be harvested for analysis of immune cell populations by flow cytometry.
This can include staining for CD8+ T cells, regulatory T cells (Tregs), myeloid-derived
suppressor cells (MDSCs), and macrophages to assess the impact of the combination
therapy on the tumor immune microenvironment.

Signaling Pathway
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Caption: EP4 antagonist and ICI combination in cancer therapy.
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IV. Rivenprost in Combination with Hepatoprotective
Agents (Hypothetical Framework)

While direct preclinical or clinical data on the combination of Rivenprost with other
hepatoprotective agents is currently lacking in the reviewed literature, a theoretical rationale for
such a combination can be proposed based on their individual mechanisms of action.
Rivenprost has demonstrated hepatoprotective effects in models of acute liver injury, primarily
through the suppression of inflammatory cytokines.[4] Other hepatoprotective agents, such as
silymarin, exert their effects through antioxidant and anti-inflammatory mechanisms. A
combination therapy could therefore target multiple pathways involved in liver injury.

Experimental Protocols

Hypothetical Preclinical Study Design for Acute Liver Injury

This protocol provides a potential framework for investigating the combined hepatoprotective
effects of Rivenprost and another agent, such as silymarin, in a mouse model of acute liver
injury.

Materials:

e Male C57BL/6 mice

o Acetaminophen (APAP) or Carbon tetrachloride (CCl4) to induce liver injury
* Rivenprost (ONO-4819)

e Silymarin

¢ Vehicles for drug administration

» Blood collection supplies

e Liver tissue collection and processing reagents (formalin, liquid nitrogen)
 Kits for measuring serum ALT and AST levels

o Histology supplies (stains such as H&E)
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» Reagents for oxidative stress markers (e.g., MDA, GSH)
Procedure:

e Animal Model: Induce acute liver injury in male C57BL/6 mice. A common model is the
intraperitoneal injection of a high dose of acetaminophen (e.g., 300-500 mg/kg).

e Treatment Groups:

[¢]

Control (Vehicle)

APAP + Vehicle

[e]

o

APAP + Rivenprost (e.g., 0.2 mg/kg, i.p.)

[¢]

APAP + Silymarin (e.g., 50 mg/kg, oral gavage)

o

APAP + Rivenprost + Silymarin

e Drug Administration: Administer the hepatoprotective agents either as a pretreatment before
APAP injection or as a post-treatment.

e Endpoint Analysis (e.g., 24 hours post-APAP):

o Serum Analysis: Collect blood and measure serum levels of alanine aminotransferase
(ALT) and aspartate aminotransferase (AST) as markers of liver damage.

o Histopathology: Euthanize the animals, collect liver tissue, and fix in formalin. Embed in
paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of
necrosis and inflammation.

o Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure markers of
oxidative stress, such as malondialdehyde (MDA) levels (lipid peroxidation) and
glutathione (GSH) levels (antioxidant capacity).

Signaling Pathway
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Caption: Hypothetical combined hepatoprotective signaling of Rivenprost.

© 2025 BenchChem. All rights reserved.

13/15

Tech Support


https://www.benchchem.com/product/b157803?utm_src=pdf-body-img
https://www.benchchem.com/product/b157803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Disclaimer

This document is intended for research and informational purposes only and does not
constitute medical advice. The protocols provided are summaries and may require further
optimization for specific experimental conditions. Researchers should consult the primary
literature and relevant institutional guidelines before conducting any experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b157803?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7993229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7993229/
https://pubmed.ncbi.nlm.nih.gov/16581323/
https://pubmed.ncbi.nlm.nih.gov/16581323/
https://pubmed.ncbi.nlm.nih.gov/16581323/
https://go.drugbank.com/drugs/DB16315
https://www.medchemexpress.com/rivenprost.html
https://www.benchchem.com/product/b157803#rivenprost-in-combination-with-other-therapeutic-agents
https://www.benchchem.com/product/b157803#rivenprost-in-combination-with-other-therapeutic-agents
https://www.benchchem.com/product/b157803#rivenprost-in-combination-with-other-therapeutic-agents
https://www.benchchem.com/product/b157803#rivenprost-in-combination-with-other-therapeutic-agents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing
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